molecular formula C41H76N2O15 B050055 roxithromycin CAS No. 134931-00-3

roxithromycin

Cat. No.: B050055
CAS No.: 134931-00-3
M. Wt: 837.0 g/mol
InChI Key: RXZBMPWDPOLZGW-HEWSMUCTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Roxithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin, characterized by an improved pharmacokinetic profile and enhanced acid stability. Its primary research value lies in its mechanism of action: it binds reversibly to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis by blocking the translocation of peptides. This action is bacteriostatic, making it a crucial tool for studying bacterial proliferation and protein biosynthesis pathways. Researchers utilize this compound to investigate a broad spectrum of Gram-positive and some Gram-negative pathogens, with specific focus on respiratory tract pathogens such as Streptococcus pneumoniae, Staphylococcus aureus, and Moraxella catarrhalis. Furthermore, it serves as a key compound in antimicrobial resistance (AMR) studies, particularly concerning macrolide-lincosamide-streptogramin (MLS) resistance mechanisms mediated by erm methylases or efflux pumps. Its application extends to cellular and molecular biology research, where it is used to explore anti-inflammatory and immunomodulatory effects independent of its antimicrobial activity. This product is supplied with detailed analytical documentation, including HPLC purity and mass spectrometry data, to ensure reproducibility in your experimental systems.

Properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31-/t22-,23-,24+,25+,26-,27+,28+,29-,30+,32-,33+,34-,35+,36-,38+,39-,40-,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZBMPWDPOLZGW-HEWSMUCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H76N2O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

837.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134931-00-3, 80214-83-1
Record name Roxithromycin, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134931003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythromycin, 9-[O-[(2-methoxyethoxy)methyl]oxime], (9E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.308
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROXITHROMYCIN, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LG42MZ5GK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Conditions

Erythromycin-9-oxime is reacted with 2-methoxyethoxymethyl chloride in acetone under alkaline conditions. Sodium ethoxide acts as a base, facilitating nucleophilic substitution at the oxime nitrogen. The reaction is conducted at 0–5°C to minimize side reactions, with a reaction time of 25 minutes. Post-reaction, the mixture is quenched with water, and the crude product is isolated via filtration and dried at 50–60°C.

Table 1: Synthesis Parameters for this compound

ParameterValue
Starting materialErythromycin-9-oxime (50 g)
SolventAcetone (250 mL)
BaseSodium ethoxide (5 g)
Alkylating agent2-Methoxyethoxymethyl chloride (8.6 mL)
Temperature0–5°C
Yield43.5 g crude product

This method achieves moderate yields but requires precise temperature control to avoid byproduct formation.

Pharmaceutical Formulation Strategies

Tablet Formulation Using Solid Dispersion Technology

To address this compound’s poor aqueous solubility, solid dispersions with mannitol (1:4 ratio) are prepared using five methods:

  • Physical mixing : Direct trituration of this compound and mannitol.

  • Melting method : Fusion at 165–175°C followed by rapid cooling.

  • Melt-solvent method : Incorporation of methanolic this compound into molten mannitol.

  • Kneading technique : Trituration with methanol-water mixtures.

  • Common solvent method : Co-dissolution in methanol.

Table 2: Dissolution Efficiency of Solid Dispersions

MethodDissolution Efficiency (%)
Physical mixing58.2 ± 1.4
Melting method89.6 ± 2.1
Melt-solvent method92.3 ± 1.8
Kneading technique85.4 ± 2.0
Common solvent method76.9 ± 1.6

The melt-solvent method showed superior dissolution due to amorphous phase formation. Tablets formulated with these dispersions exhibited >90% drug release within 45 minutes.

Capsule Preparation via Wet Granulation

A patented capsule formulation (CN109248155A) uses the following steps:

  • Granulation : this compound is mixed with low-substituted hydroxypropyl cellulose (L-HPC) and corn starch, followed by wet granulation using PVP K30 and poloxamer solutions.

  • Drying : Granules are oven-dried and sieved (20 mesh).

  • Lubrication : Addition of magnesium stearate and talc.

Table 3: Capsule Formulation Composition

ComponentQuantity (mg/capsule)
This compound150
L-HPC30
Corn starch50
PVP K3010
Poloxamer 1885
Magnesium stearate2

This method ensures uniform content (98.5–101.2%) and rapid disintegration (<5 minutes).

Advanced Delivery Systems

Topical Nanoemulgel for Cutaneous Infections

A 2024 study developed a film-forming nanoemulgel using black seed oil, Tween 80, and propylene glycol. Key steps include:

  • Emulsification : Oil-to-surfactant ratios (1:9 to 2:8) optimized via ternary phase diagrams.

  • Sonication : Probe sonication for 30 minutes reduced droplet size to 85–120 nm.

  • Gel incorporation : Carbopol 934P (1.5% w/w) added for viscosity.

Table 4: Nanoemulgel Characterization

ParameterValue
Droplet size98.6 ± 3.2 nm
Zeta potential−32.1 ± 1.5 mV
Drug loading96.4 ± 2.1%
Antimicrobial efficacy99% S. aureus reduction

The formulation showed sustained release over 12 hours, making it suitable for topical infections.

Formulation Optimization Studies

Factorial Design for Dispersible Tablets

A Central Composite Design optimized this compound dispersible tablets by varying binder (PVP), disintegrant (croscarmellose sodium), and lubricant (magnesium stearate) concentrations.

Table 5: Optimization Results

VariableEffect on HardnessEffect on Disintegration
Binder (X1)+12.3%−8.4%
Disintegrant (X2)−5.1%−64.7%
Lubricant (X3)−9.6%+14.2%

The optimal formulation (PVP 4%, croscarmellose 6%, magnesium stearate 1.5%) achieved hardness of 65 N and disintegration time of 45 seconds.

Quality Control and Stability

Analytical Methods

  • HPLC : C18 column, mobile phase acetonitrile-phosphate buffer (pH 6.8), detection at 205 nm.

  • Dissolution testing : USP Apparatus II, 900 mL pH 6.8 buffer, 50 rpm.

Stability Considerations

This compound tablets are sensitive to humidity; packaging with desiccants is recommended. Accelerated stability studies (40°C/75% RH) showed <2% degradation over 6 months.

Emerging Applications

Diagnostic Agent for Infection Imaging

This compound labeled with technetium-99m (^99mTc-ROX) demonstrated selective uptake in septic inflammation (T/NT ratio 7.08 ± 1.14). Labeling conditions:

  • pH 8–10

  • SnCl₂·2H₂O (4 μg)

  • 370 MBq ^99mTc per 0.5 mg this compound.

This agent enables early discrimination between septic and aseptic inflammation .

Chemical Reactions Analysis

Types of Reactions: Roxithromycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various degradation products, which are often analyzed using techniques such as HPLC and mass spectrometry .

Scientific Research Applications

Clinical Applications

1.1 Treatment of Respiratory Infections

Roxithromycin is primarily used for treating respiratory tract infections, including community-acquired pneumonia and atypical pneumonia. It exhibits effectiveness against pathogens such as Streptococcus pneumoniae, Mycoplasma pneumoniae, and Chlamydia trachomatis . Clinical studies have confirmed its efficacy comparable to other macrolides like erythromycin .

1.2 Management of Non-Cystic Fibrosis Bronchiectasis (NCFB)

Recent studies have demonstrated that low-dose, long-term this compound can significantly reduce airway inflammation and bronchial wall thickness in patients with NCFB. A study involving 52 patients showed decreased levels of inflammatory markers such as interleukin-8 and neutrophil elastase in those treated with this compound compared to the control group . This suggests that this compound may play a critical role in managing chronic airway diseases by mitigating inflammation.

Anti-Inflammatory Effects

This compound's anti-inflammatory properties extend beyond its antibacterial effects. In patients with acute coronary syndromes, treatment with this compound has been associated with reduced C-reactive protein levels, indicating a decrease in systemic inflammation . This suggests potential applications in cardiovascular diseases where inflammation plays a significant role.

Environmental Considerations

Research has indicated that this compound, like other antibiotics, poses environmental risks due to its persistence in aquatic ecosystems. A study highlighted the need for environmental risk analysis to prioritize pharmaceuticals like this compound based on their potential impact on microbial communities . The detection of this compound degradation products in surface water samples underscores the importance of monitoring pharmaceutical contaminants .

Summary of Key Findings

Application AreaFindingsReferences
Respiratory InfectionsEffective against common pathogens; comparable efficacy to erythromycin
Non-Cystic Fibrosis BronchiectasisReduces airway inflammation and bronchial wall thickness; lowers inflammatory markers
Cardiovascular DiseasesAssociated with reduced C-reactive protein levels; potential anti-inflammatory benefits
Environmental ImpactDetected in aquatic environments; raises concerns over ecological effects

Case Studies

Case Study 1: this compound in Acute Coronary Syndrome

A pilot trial assessed the long-term effects of this compound on patients with acute non-Q-wave coronary syndromes. Results indicated a significant reduction in re-infarction rates and death over six months compared to placebo, suggesting a beneficial role in cardiovascular health management .

Case Study 2: this compound for Chronic Airway Diseases

In a controlled study on patients with NCFB, those receiving this compound showed marked improvements in inflammatory markers and reduced exacerbations compared to controls. This highlights its potential as a therapeutic agent for chronic respiratory conditions .

Comparison with Similar Compounds

Key Findings :

  • This compound is less effective than doxycycline and clarithromycin against Ureaplasma and Mycoplasma .
  • Azithromycin outperforms this compound in Ureaplasma infections but has comparable limitations for Mycoplasma hominis .
  • Against Chlamydia and atypical respiratory pathogens (e.g., Legionella), this compound matches newer macrolides .

Pharmacokinetic Properties

Parameter This compound Erythromycin Azithromycin Clarithromycin
Bioavailability 70–80% 25–35%* 37% 50–55%
Half-life (h) 10.5–13.8 1.5–2.0 68–72 3–7
Protein Binding 90–96% 70–80%* 7–50% 65–70%
Dosing Frequency 1–2x daily 4x daily* 1x daily 2x daily

*Erythromycin data from legacy studies.

Key Advantages :

  • This compound’s prolonged half-life and high tissue penetration reduce dosing frequency compared to erythromycin and clarithromycin .
  • Azithromycin excels in tissue retention (e.g., lung macrophages) due to its ultra-long half-life, enabling shorter treatment courses .

Clinical Efficacy

  • Respiratory Infections : this compound matches erythromycin and amoxicillin/clavulanic acid in curing community-acquired pneumonia (85–90% efficacy) .
  • Urogenital Infections : While doxycycline remains first-line for Ureaplasma (96% sensitivity), this compound is an alternative for macrolide-allergic patients, albeit with lower efficacy (10.48% sensitivity) .
  • Anti-inflammatory Effects: this compound inhibits IL-8 production in macrophages, reducing inflammation in chronic respiratory diseases—a unique advantage over non-macrolide comparators .

Discussion of Key Research Findings

  • Anti-inflammatory Activity : this compound’s suppression of IL-8 (comparable to dexamethasone in high doses) supports its use in diffuse panbronchiolitis and cystic fibrosis .
  • CYP3A4 Interactions : Unlike erythromycin, this compound requires metabolic activation to inhibit CYP3A4, reducing its clinical relevance in drug interactions .
  • Comparative Trials: In head-to-head studies, this compound demonstrated non-inferiority to cefaclor and co-amoxiclav in respiratory infections but lagged behind doxycycline in urogenital mycoplasma management .

Biological Activity

Roxithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin. It exhibits a broad spectrum of antibacterial activity, primarily targeting respiratory pathogens. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and case studies.

This compound exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, specifically interfering with the translocation of peptides during protein synthesis. This action ultimately leads to the cessation of bacterial growth and replication . this compound is particularly effective against macrolide-susceptible bacteria such as:

  • Staphylococcus aureus
  • Streptococcus pneumoniae
  • Haemophilus influenzae (though its efficacy is reduced against this pathogen due to size constraints in penetrating the outer membrane) .

Pharmacokinetics

This compound demonstrates high bioavailability (72-85%) and achieves significant concentrations in tissues, including polymorphonuclear leukocytes and macrophages, which are crucial for immune response . The drug exhibits a long half-life, allowing for once-daily dosing, which enhances patient compliance.

Key Pharmacokinetic Parameters

ParameterValue
Bioavailability72-85%
Protein Binding96% (mainly to alpha1-acid glycoproteins)
Volume of DistributionNot Available
MetabolismMinimal

Clinical Efficacy

Numerous studies have evaluated the clinical efficacy of this compound across various infections, particularly respiratory tract infections (RTIs). A meta-analysis involving 4,297 patients indicated that this compound achieved clinical cure rates ranging from 84% to 100% for RTIs .

Case Studies and Clinical Trials

  • Upper Respiratory Tract Infections : In a study involving 253 cases with infections caused by Haemophilus influenzae, this compound demonstrated an overall satisfactory clinical response rate of 78% on an intention-to-treat basis .
  • Sinusitis : An open randomized trial compared this compound (150 mg twice daily) with co-amoxiclav (625 mg three times daily) in patients with acute or recurrent sinusitis. The clinical response was satisfactory in 93.1% of patients receiving this compound compared to 88.8% for co-amoxiclav, with significantly better tolerability reported in the this compound group (3.4% vs. 25.9% gastrointestinal side effects) .
  • Long-term Treatment : A case series examined the use of long-term this compound treatment (300 mg/day) for chronic diffuse sclerosing osteomyelitis of the mandible. Out of nine patients treated, seven experienced symptom resolution within 1-12 months .

Comparative Studies

In comparison with other antibiotics such as clarithromycin and co-amoxiclav, this compound has shown similar or superior efficacy while being better tolerated:

Study TypeThis compound EfficacyComparator EfficacyTolerability
Acute Sinusitis93.1%Co-amoxiclav: 88.8%This compound: 3.4%, Co-amoxiclav: 25.9%
Lower Respiratory Tract Infections88%Clarithromycin: 80%This compound: 3.3%, Clarithromycin: 23.3%

Q & A

Q. How can researchers mitigate bias in retrospective studies evaluating this compound’s association with cardiac events?

  • Methodological Answer : Apply propensity score matching to balance covariates (age, comorbidities). Use competing risks regression (Fine-Gray model) to account for mortality. Validate with Mendelian randomization or sensitivity analyses excluding high-risk subgroups .

Experimental Design & Reproducibility

Q. What criteria define rigorous inclusion/exclusion criteria for this compound trials in pediatric populations?

  • Methodological Answer : Follow EMA/ICH E11 guidelines: stratify by age (neonates, adolescents), renal/hepatic function, and prior antibiotic exposure. Use adaptive trial designs with interim PK sampling to adjust dosing .

Q. How can researchers ensure reproducibility in this compound metabolite identification studies?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) with isotopic pattern matching. Share raw data via repositories (e.g., MetaboLights). Cross-validate findings with synthetic standards and nuclear magnetic resonance (NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
roxithromycin
Reactant of Route 2
roxithromycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.